3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride represents a well-defined chemical entity with systematic nomenclature reflecting its structural complexity. According to the International Union of Pure and Applied Chemistry guidelines, the preferred systematic name is 3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride, which accurately describes the molecular architecture consisting of a pyrrolidine ring bearing a tertiary alcohol group and a para-chlorophenyl substituent at the 3-position. The compound is catalogued in the PubChem database under the Chemical Identifier (CID) 3051545, providing a unique numerical designation for unambiguous identification in chemical databases.
The molecular formula C₁₀H₁₃Cl₂NO indicates the presence of ten carbon atoms, thirteen hydrogen atoms, two chlorine atoms (one from the phenyl ring and one from the hydrochloride salt), one nitrogen atom, and one oxygen atom. The molecular weight is precisely calculated as 234.12 grams per mole, representing the combined mass of the parent compound and the associated hydrochloride moiety. The Chemical Abstracts Service (CAS) registry number 67466-40-4 serves as an additional unique identifier for this specific compound, distinguishing it from related structural analogs. Alternative synonyms documented in chemical databases include this compound and 3-(p-Chlorophenyl)-3-pyrrolidinol hydrochloride, reflecting variations in nomenclature conventions across different chemical literature sources.
Molecular Geometry and Stereochemical Configuration
The molecular geometry of this compound exhibits distinct three-dimensional characteristics arising from the tetrahedral arrangement around the quaternary carbon center at the 3-position of the pyrrolidine ring. The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom and four carbon atoms forming a non-planar ring structure that minimizes steric strain. The tertiary alcohol functionality at the 3-position creates a stereogenic center, although the compound as described in the database appears to be presented as a racemic mixture without specific stereochemical designation.
The para-chlorophenyl substituent extends from the quaternary carbon center, creating a rigid aromatic system that influences the overall molecular conformation through steric and electronic effects. The chlorine atom positioned para to the point of attachment on the benzene ring provides significant electron-withdrawing character, affecting both the electronic distribution and the physical properties of the molecule. The three-dimensional structure reveals that the phenyl ring is positioned to minimize steric interactions with the pyrrolidine ring system, resulting in a preferred conformation that balances electronic and steric factors.
The Simplified Molecular Input Line Entry System (SMILES) notation C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl provides a linear representation of the connectivity, clearly indicating the attachment of the chlorophenyl group to the tertiary carbon bearing the hydroxyl group. The International Chemical Identifier (InChI) string InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H offers a standardized representation that includes both the parent compound and the hydrochloride salt formation.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamics of this compound through both proton and carbon-13 analyses. The proton nuclear magnetic resonance spectrum reveals characteristic signals for the pyrrolidine ring protons, typically appearing as complex multiplets due to the non-equivalent magnetic environments created by the ring puckering and the presence of the tertiary alcohol and phenyl substituents. The aromatic protons from the para-chlorophenyl group exhibit distinctive chemical shifts in the aromatic region, with the symmetrical substitution pattern producing characteristic doublet patterns for the ortho and meta protons relative to the chlorine substituent.
The carbon-13 nuclear magnetic resonance spectrum displays distinct signals for each carbon environment within the molecule, with the quaternary carbon bearing the hydroxyl and phenyl groups appearing as a unique signal due to its substitution pattern. The aromatic carbons of the chlorophenyl group show characteristic chemical shifts influenced by the electron-withdrawing nature of the chlorine substituent, while the pyrrolidine ring carbons appear at typical aliphatic chemical shift values. The presence of the hydrochloride salt may influence the chemical shifts of carbons adjacent to the nitrogen atom due to the protonation state and associated electronic effects.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the structural features of the compound, including a broad hydroxyl stretch typically observed between 3200-3600 reciprocal centimeters, characteristic of the tertiary alcohol functionality. The aromatic carbon-carbon stretching vibrations appear in the expected region around 1500-1600 reciprocal centimeters, while the carbon-chlorine bond of the para-chlorophenyl group produces characteristic absorptions in the fingerprint region. The presence of the pyrrolidine ring system generates specific carbon-nitrogen stretching and bending vibrations that can be identified in the mid-infrared region.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.2-7.4 ppm | Aromatic protons |
| ¹H Nuclear Magnetic Resonance | 2.0-3.5 ppm | Pyrrolidine ring protons |
| ¹³C Nuclear Magnetic Resonance | 120-140 ppm | Aromatic carbons |
| ¹³C Nuclear Magnetic Resonance | 25-65 ppm | Aliphatic carbons |
| Infrared | 3200-3600 cm⁻¹ | Hydroxyl stretch |
| Infrared | 1500-1600 cm⁻¹ | Aromatic carbon-carbon stretch |
X-ray Crystallographic Analysis
While specific crystallographic data for this compound is not explicitly detailed in the available search results, the hydrochloride salt formation typically enhances crystallization properties compared to the free base form. The presence of the hydrochloride moiety generally facilitates the formation of well-ordered crystal structures through ionic interactions and hydrogen bonding networks that stabilize the solid-state arrangement. The molecular packing in crystalline form would be expected to involve intermolecular hydrogen bonds between the protonated nitrogen atom of the pyrrolidine ring and chloride anions, as well as potential hydrogen bonding involving the tertiary alcohol group.
The crystal structure would likely reveal the preferred conformation of the molecule in the solid state, providing insights into the relative orientations of the pyrrolidine ring and the para-chlorophenyl substituent. The chlorine atom on the phenyl ring may participate in weak intermolecular interactions such as halogen bonding, contributing to the overall crystal packing efficiency. The three-dimensional arrangement in the crystal lattice would reflect the optimization of both attractive interactions and the minimization of steric repulsions between adjacent molecules.
The unit cell parameters and space group symmetry would provide quantitative information about the molecular arrangement, while bond lengths and angles derived from crystallographic analysis would offer precise geometric data for comparison with computational predictions. The thermal parameters obtained from crystallographic refinement would indicate the degree of atomic motion within the crystal structure, providing insights into the molecular flexibility and dynamic behavior in the solid state.
Comparative Analysis with Analogous Pyrrolidine Derivatives
The structural characteristics of this compound can be effectively compared with related pyrrolidine derivatives to understand the influence of substitution patterns on molecular properties. The closely related compound 3-(4-bromophenyl)pyrrolidin-3-ol hydrochloride shares the same core structure but features a bromine atom instead of chlorine in the para position of the phenyl ring. This halogen substitution results in increased molecular weight and altered electronic properties due to the greater size and different electronegativity of bromine compared to chlorine.
Another relevant analog is 3-(4-phenylphenyl)pyrrolidin-3-ol, which contains a biphenyl system instead of the chlorophenyl group. This structural modification significantly increases the molecular size and introduces additional aromatic character, potentially affecting both the physical properties and biological activity profiles. The molecular weight of 239.31 grams per mole for this biphenyl derivative compared to 234.12 grams per mole for the chlorophenyl compound illustrates the impact of structural modifications on fundamental molecular parameters.
The parent compound 3-(4-chlorophenyl)pyrrolidin-3-ol without the hydrochloride salt (PubChem CID 3051546) provides direct comparison for understanding the effects of salt formation. The free base form would exhibit different solubility characteristics, crystallization behavior, and potentially altered chemical stability compared to the hydrochloride salt. Variations in the alkyl substitution pattern, such as in 3-(p-chlorophenyl)-5-methyl-3-pyrrolidinol hydrochloride, demonstrate how additional methyl groups on the pyrrolidine ring influence the overall molecular architecture and potential biological interactions.
The systematic comparison reveals that halogen substitution on the phenyl ring provides a means of fine-tuning electronic properties while maintaining the core pyrrolidine-3-ol framework. The formation of hydrochloride salts across this series of compounds appears to be a common strategy for improving pharmaceutical properties such as solubility and stability. These structural analogs collectively demonstrate the versatility of the pyrrolidine-3-ol scaffold for chemical modification and the potential for developing compounds with tailored properties through systematic structural variations.
Properties
IUPAC Name |
3-(4-chlorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10;/h1-4,12-13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABQNRFBTRGANN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986829 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67466-40-4 | |
| Record name | 3-Pyrrolidinol, 3-(p-chlorophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067466404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)pyrrolidin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90986829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intermediate Formation via Tropinone Derivative
The synthesis begins with N-carbethoxy tropinone reacting with 4-chlorophenyl magnesium bromide under Grignard conditions to form ethyl-3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (37% yield). Subsequent decarbamylation yields 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol (compound 18 ), a pivotal intermediate.
Reaction Scheme 1
$$
\text{N-carbethoxy tropinone} + \text{4-ClC}6\text{H}4\text{MgBr} \xrightarrow{\text{THF, reflux}} \text{Intermediate 17} \xrightarrow{\text{KOH}} \text{Compound 18}
$$
Key Data
- Yield: 41.5% (Intermediate 17), 73% (Compound 18)
- Purification: Column chromatography (silica gel, CH$$2$$Cl$$2$$/MeOH)
Azide Reduction and Cyclization
Continuous Flow Azide Reduction
A 2024 Arkivoc protocol utilizes methyl 2-(4-chlorophenyl)acetate and 2-azidoethyl trifluoromethanesulfonate. The azide intermediate undergoes continuous-flow reduction with H$$_2$$/Pd-C, followed by cyclization in acidic conditions to form the pyrrolidinone core.
Reaction Scheme 2
$$
\text{Methyl 2-(4-ClC}6\text{H}4)\text{acetate} \xrightarrow{\text{2-azidoethyl triflate}} \text{Azide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine} \xrightarrow{\text{HCl}} \text{Target Compound}
$$
Optimized Conditions
Mannich Reaction-Mediated Cyclization
Three-Component Coupling
A 2022 PMC study describes a Mannich reaction involving 4-chlorophenylmagnesium bromide, formaldehyde, and 7-azaindole to form the pyrrolidine scaffold. The hydrochloride salt is precipitated using HCl/dioxane.
Reaction Scheme 3
$$
\text{4-ClC}6\text{H}4\text{MgBr} + \text{HCHO} + \text{7-azaindole} \xrightarrow{\text{EtOH}} \text{Pyrrolidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
$$
Performance Metrics
Catalytic Hydrogenation of Pyroglutamate Derivatives
Enantioselective Synthesis
A 2019 method employs L-pyroglutamic acid as a chiral pool starting material. The ester is alkylated with 4-chlorobenzyl bromide, followed by hydrogenolytic debenzylation and HCl salt formation.
Reaction Scheme 4
$$
\text{L-Pyroglutamic acid} \xrightarrow{\text{4-ClC}6\text{H}4\text{CH}2\text{Br}} \text{Alkylated Ester} \xrightarrow{\text{H}2/\text{Pd-C}} \text{3-(4-ClC}6\text{H}4)\text{pyrrolidin-3-ol} \xrightarrow{\text{HCl}} \text{Target}
$$
Data Highlights
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A 2023 patent details immobilizing 4-chlorophenylacetyl chloride on Wang resin. Sequential amination, cyclization, and cleavage yield the hydrochloride salt with >90% purity.
Procedure Overview
- Resin functionalization with 4-ClC$$6$$H$$4$$COCl
- Reductive amination with pyrrolidine
- Acidic cleavage (TFA/HCl)
Advantages
- Scalability: 10–100 g batches
- Purity: 92–95% (LC-MS)
Comparative Analysis of Methods
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine in the pyrrolidine ring undergoes alkylation with alkyl halides or sulfonates. For example:
-
Reaction with 4-chloro-4'-fluorobutyrophenone in the presence of potassium iodide (KI) yields 4-[3-(4-chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-1-(4-fluorophenyl)butan-1-one (37% yield) .
-
Deprotonation with potassium hydroxide (KOH) is often required to activate the amine .
| Reagent | Product | Yield | Conditions | Citation |
|---|---|---|---|---|
| 4-Chloro-4'-fluorobutyrophenone | 4-[3-(4-Chlorophenyl)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl] derivative | 37% | KI, reflux, 4–6 hours |
Mannich Reactions
The hydroxyl and amine groups enable participation in Mannich reactions with indoles or azaindoles:
-
Condensation with 7-azaindole and formaldehyde forms 3-(4-chlorophenyl)-1-(7-azaindol-3-ylmethyl)pyrrolidin-3-ol (Method A) .
-
Similar reactions with indole produce 3-(4-chlorophenyl)-1-(indol-3-ylmethyl)pyrrolidin-3-ol .
| Substrate | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 7-Azaindole | CH₂Cl₂, AcOH, room temperature, 12 hours | 3-(4-Chlorophenyl)-1-(7-azaindolyl) derivative | 37–73% |
Oxidation Reactions
The hydroxyl group can be oxidized to a ketone or carboxylic acid:
-
Oxidation with pyridinium chlorochromate (PCC) converts the hydroxyl to a ketone.
-
Strong oxidants like KMnO₄ or CrO₃ may further oxidize the ketone to a carboxylic acid .
| Oxidizing Agent | Product | Conditions | Citation |
|---|---|---|---|
| PCC | 3-(4-Chlorophenyl)pyrrolidin-3-one | Dichloromethane, RT |
Reduction Reactions
The pyrrolidine ring and hydroxyl group participate in catalytic hydrogenation:
-
Raney nickel or Pd/C under hydrogen pressure reduces the hydroxyl group to a hydrocarbon .
-
Sodium borohydride (NaBH₄) in diglyme selectively reduces lactam intermediates to pyrrolidinol derivatives .
| Reducing Agent | Substrate | Product | Yield | Citation |
|---|---|---|---|---|
| NaBH₄ | Lactam intermediate | (3S)-Pyrrolidin-3-ol hydrochloride | 44% |
Acylation and Esterification
The hydroxyl group reacts with acyl chlorides or anhydrides:
| Reagent | Product | Conditions | Citation |
|---|---|---|---|
| Acetic anhydride | 3-(4-Chlorophenyl)pyrrolidin-3-ol acetate | Pyridine, RT |
Ring-Opening and Cyclization
Under acidic or basic conditions, the pyrrolidine ring undergoes transformations:
-
Hydrogen chloride (HCl) in methanol facilitates ring-opening to form linear amines .
-
Cyclization with Grignard reagents (e.g., 4-chlorophenyl MgBr) forms bicyclic structures .
| Reagent | Product | Conditions | Citation |
|---|---|---|---|
| 4-Chlorophenyl MgBr | Bicyclo[3.2.1]octan-3-ol derivative | THF, reflux, 2 hours |
Substitution Reactions
The 4-chlorophenyl group can undergo nucleophilic aromatic substitution (NAS):
| Reagent | Product | Conditions | Citation |
|---|---|---|---|
| NaOCH₃ | 3-(4-Methoxyphenyl)pyrrolidin-3-ol | Methanol, reflux |
Salt Formation and Deprotection
The hydrochloride salt interacts with bases:
| Reagent | Action | Conditions | Citation |
|---|---|---|---|
| KOH | Deprotonation of amine | Methanol, RT, 30 minutes |
Scientific Research Applications
Pharmacological Applications
1. Neuromodulatory Effects
Research indicates that 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride interacts with the central nervous system, particularly affecting the neuromodulatory system. This interaction suggests potential applications in treating neurological disorders.
2. Analgesic Properties
The compound has been studied for its analgesic effects, making it a candidate for pain management therapies. Its structural similarity to other analgesics enhances its relevance in pain relief research .
3. Antidepressant Activity
Studies have shown that derivatives of pyrrolidin-3-ol compounds exhibit antidepressant-like properties. The unique hydroxyl functionalization of this compound may contribute to its efficacy in mood regulation .
4. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties, indicating that this compound could be explored for developing new antimicrobial agents.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorophenylpyrrolidinone | Lacks hydroxyl group | Analgesic properties |
| (R)-3-Hydroxypyrrolidine hydrochloride | Different stereochemistry | Antimicrobial activity |
| 1-(4-Chlorophenyl)-2-pyrrolidinone | Contains a ketone instead of alcohol | Antidepressant effects |
| 1-(4-Chlorophenyl)-pyrrolidine | No hydroxyl group; basic amine | Neuroactive properties |
The unique hydroxyl functionalization of this compound enhances its solubility and biological activity compared to similar compounds, making it particularly valuable in medicinal chemistry and biological research.
Case Studies
Case Study 1: Neurological Research
A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Case Study 2: Pain Management
Another research project focused on the analgesic properties of this compound. In controlled experiments, it was found to effectively reduce pain responses in subjects, comparable to established analgesics.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Core Structure Variations
- Pyrrolidine vs. Propanone: Unlike this compound, Aldi-4 () has a propanone backbone, which reduces ring strain and alters binding affinity. This structural difference makes Aldi-4 a potent aldehyde dehydrogenase (ALDH) inhibitor, whereas the pyrrolidine derivatives may target ion channels or neurotransmitter receptors .
- This modification contrasts with the simpler 4-chlorophenyl group in the parent compound, which prioritizes moderate lipophilicity .
Physicochemical Properties
- Molecular Weight and Polarity : Fluorinated derivatives like (3R,4R)-4-fluoropyrrolidin-3-ol hydrochloride () have lower molecular weights (153.57 g/mol) and higher polarity due to fluorine’s electronegativity, improving blood-brain barrier penetration compared to the chlorinated parent compound (234.13 g/mol) .
- Chlorine Position Impact: The dichlorophenoxy variant () exhibits higher chlorine content (3 Cl atoms) and increased molecular weight (280.57 g/mol), which may enhance persistence in environmental or biological systems but reduce metabolic stability .
Biological Activity
3-(4-Chlorophenyl)pyrrolidin-3-ol hydrochloride, also known as 3-CPP, is a synthetic compound characterized by its unique pyrrolidine structure with a 4-chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of neuromodulation and antimicrobial effects. This article explores the biological activity of 3-CPP, presenting relevant data, case studies, and research findings.
- Molecular Formula : C10H13ClNO
- Molecular Weight : 213.67 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and various organic solvents
Research indicates that 3-CPP may interact with various neurotransmitters, particularly glutamate and NMDA receptors, which are critical in learning and memory processes. These interactions suggest potential applications in treating neurological disorders. Additionally, studies have shown that 3-CPP can modulate neuronal activity across different brain regions, highlighting its neuromodulatory capabilities .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 3-CPP and related compounds:
- Antifungal Activity : In vitro tests have demonstrated that derivatives of 3-CPP exhibit significant antifungal activity against pathogenic strains such as Candida albicans and Aspergillus niger. The mechanism appears to involve disruption of fungal cell membranes .
- Antibacterial Activity : Research has shown that 3-CPP and its derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds ranged from 32 to 512 μg/mL, indicating moderate to strong antibacterial effects .
Neuromodulatory Effects
The compound's interaction with neurotransmitter systems suggests it may have therapeutic potential in conditions such as depression and anxiety. Studies indicate that 3-CPP could enhance synaptic plasticity through its action on NMDA receptors, which are pivotal in synaptic transmission and neuroplasticity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-CPP, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chlorophenylpyrrolidinone | Lacks hydroxyl group | Analgesic properties |
| (R)-3-Hydroxypyrrolidine hydrochloride | Different stereochemistry | Antimicrobial activity |
| 1-(4-Chlorophenyl)-2-pyrrolidinone | Contains a ketone instead of alcohol | Antidepressant effects |
| 1-(4-Chlorophenyl)-pyrrolidine | No hydroxyl group; basic amine | Neuroactive properties |
The specific hydroxyl functionalization in 3-CPP enhances its solubility and biological activity compared to these similar compounds, making it particularly valuable in medicinal chemistry .
Study on Antifungal Properties
A study published in PubMed highlighted the synthesis of various pyrazole derivatives, including those based on the structure of 3-CPP. These derivatives showed promising antifungal activity against multiple strains, suggesting that modifications to the core structure can yield potent antifungal agents .
Neuromodulatory Research
Another significant study investigated the effects of 3-CPP on neuronal cultures. The results indicated that treatment with this compound led to increased levels of synaptic markers, supporting its role as a neuromodulator. This research underscores its potential application in neurotherapeutics .
Q & A
Q. Resolution Strategy :
Complementary Techniques : Use mass spectrometry (MS) or Karl Fischer titration for non-UV impurities.
Quantitative NMR (qNMR) : Integrate impurity peaks against a certified internal standard .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
